Azido-PEG6-amine

Catalog No.
S520291
CAS No.
957486-82-7
M.F
C14H30N4O6
M. Wt
350.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG6-amine

CAS Number

957486-82-7

Product Name

Azido-PEG6-amine

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C14H30N4O6

Molecular Weight

350.41 g/mol

InChI

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2

InChI Key

VCQSTKKJKNUQBI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azido-PEG6-amine

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

The exact mass of the compound Azido-PEG6-amine is 350.2165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG6-amine (CAS 957486-82-7) is a premium heterobifunctional crosslinker featuring a primary amine and an azide group separated by a highly hydrophilic 6-unit polyethylene glycol (PEG) spacer. This structural configuration enables orthogonal bioconjugation, allowing the amine to react with NHS esters or carboxylic acids via EDC coupling, while the azide participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . From a procurement perspective, the PEG6 spacer is highly valued because it provides a precise ~2.1 nm spatial separation, which optimally balances aqueous solubility, flexibility, and steric relief without introducing the excessive hydrodynamic radius associated with longer PEG chains [1]. This makes it a foundational building block for synthesizing antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles where precise spatial geometry and high aqueous solubility are critical for downstream processability and clinical viability .

Substituting Azido-PEG6-amine with shorter (PEG2–PEG4), longer (PEG8–PEG12), or hydrophobic alkyl linkers fundamentally alters the thermodynamic and pharmacokinetic profile of the final conjugate. Alkyl-based azido-amines lack the hydration shell of PEG, leading to severe solubility bottlenecks (<2 mg/mL) and high aggregation rates (>30% in serum) during ADC formulation . Conversely, while shorter PEG4 linkers offer rigidity, they often fail to span the required inter-pocket distances (typically >3 nm in ternary complexes), leading to steric clashes and failed ubiquitination in PROTACs . Longer alternatives like PEG8 or PEG12 introduce excessive entropic penalties, increasing the risk of premature complex dissociation and complicating analytical characterization due to a larger hydrodynamic radius. Therefore, PEG6 is strictly required when a balance of >20 mg/mL solubility, ~2.1 nm spatial reach, and minimal entropic cost is necessary for successful scale-up.

Optimal Spatial Distance for Ternary Complex Formation

In the design of PROTACs and bispecific degraders, the linker must span the distance between the E3 ligase and the target protein without inducing torsional strain. PEG6 provides an optimal contour length of approximately 2.1 nm, which accommodates the >3 nm gap often required in ternary complexes when combined with the warhead geometries [1]. Compared to PEG4, which acts as a rigid spacer that can restrict rotational freedom and cause steric clashes in recessed pockets, PEG6 acts as an entropic spring that absorbs small domain motions . Unlike PEG8, which can introduce too much flexibility and lead to a hook effect at high doses, PEG6 maintains the necessary cooperative complex stability, making it the empirical standard for early-stage structure-activity relationship (SAR) optimization .

Evidence DimensionLinker contour length and complex flexibility
Target Compound DataPEG6: ~2.1 nm length, optimal entropic spring for stable ternary complexes
Comparator Or BaselinePEG4 (too rigid/short) and PEG8 (excessive flexibility/entropic penalty)
Quantified DifferencePEG6 provides the exact spatial compromise to prevent premature dissociation while avoiding the high-dose hook effect of PEG8.
ConditionsPROTAC ternary complex optimization (E3 ligase-target protein binding)

Procuring the PEG6 length minimizes the need for extensive linker re-optimization during early SAR efforts, saving months of synthetic chemistry time.

Aqueous Solubility and Aggregation Prevention

The incorporation of a PEG6 spacer dramatically improves the developability of conjugates containing highly hydrophobic payloads compared to traditional alkyl linkers. Class-level studies on ADC formulations demonstrate that replacing a non-PEG (alkyl) linker with a PEGylated equivalent increases maximum aqueous solubility from a baseline of 2 mg/mL to over 20 mg/mL. Furthermore, the hydration shell provided by the repeating ether oxygens in the PEG chain reduces conjugate aggregation in human serum (at 37°C) from over 30% (with non-PEG linkers) to less than 5% over 7 days . Azido-PEG6-amine specifically delivers this high hydrophilicity without the pharmacokinetic complications associated with longer PEG chains, ensuring a stable, clinical-grade formulation.

Evidence DimensionMaximum solubility and serum aggregation (7 days)
Target Compound DataPEG-based linker: >20 mg/mL solubility, <5% aggregation
Comparator Or BaselineNon-PEG (alkyl) linker: 2 mg/mL solubility, >30% aggregation
Quantified Difference10-fold increase in solubility and 6-fold reduction in aggregation.
ConditionsADC formulation and human serum stability at 37°C

Selecting a PEG6 linker over an alkyl analog directly rescues highly hydrophobic payloads from formulation failure and prevents costly clinical aggregation.

Reduction of Steric Hindrance in Solid-Phase Bioconjugation

When conjugating bulky molecules such as fluorophores or photosensitizers to peptides or resins, the size and nature of the spacer dictate the coupling efficiency. The 21-atom PEG6 spacer effectively minimizes steric hindrance between the bulky cargo and the substrate[1]. In comparative solid-phase coupling reactions, incorporating a sufficient spacer like PEG6 allows for complete attachment of bulky groups in 60 minutes, whereas shorter spacers require significantly longer reaction times (e.g., 90 minutes) or result in incomplete coupling due to steric clashes [1]. The amine group of Azido-PEG6-amine allows rapid amide coupling, while the extended PEG6 chain ensures the terminal azide remains highly accessible for subsequent click chemistry .

Evidence DimensionCoupling reaction time and steric accessibility
Target Compound DataPEG6 spacer: Complete coupling in 60 min, high terminal accessibility
Comparator Or BaselineShorter spacers (e.g., direct attachment): 90+ min or incomplete coupling
Quantified Difference33% reduction in coupling time and elimination of steric bottlenecks for bulky payloads.
ConditionsSolid-phase peptide synthesis and fluorophore conjugation

Using PEG6 ensures high-yield, reproducible conjugations in manufacturing workflows, reducing the presence of unreacted impurities.

Early-Stage PROTAC SAR Library Synthesis

Because PEG6 provides an ideal contour length (~2.1 nm) that spans most ligase-target gaps without excessive entropic penalties, Azido-PEG6-amine is the optimal starting linker for PROTAC library generation. Its dual reactivity allows rapid, modular assembly of warheads and E3 ligase ligands via orthogonal amide coupling and click chemistry.

Solubility Rescue for Hydrophobic ADC Payloads

For ADCs utilizing highly potent but insoluble tubulin inhibitors or DNA damaging agents, substituting an alkyl linker with Azido-PEG6-amine dramatically increases aqueous solubility (up to 10-fold) and prevents serum aggregation. This is critical for achieving clinical-grade intravenous formulations without relying on heavy excipient loads .

Surface Functionalization of Nanoparticles and Resins

In materials science, Azido-PEG6-amine is used to passivate surfaces and provide accessible click-chemistry handles. The PEG6 chain is long enough to overcome the steric hindrance of the solid support, ensuring that conjugated targeting aptamers or fluorophores remain biologically active and accessible to their targets [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

350.21653469 Da

Monoisotopic Mass

350.21653469 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Azido-PEG-amine (n=6)

Dates

Last modified: 08-15-2023
PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.

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